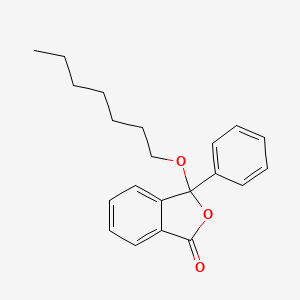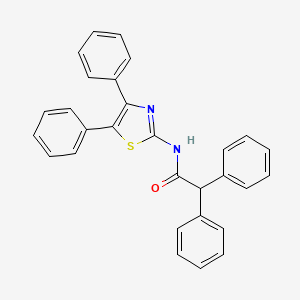![molecular formula C12H15Cl2NO B5213652 [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5213652.png)
[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol, also known as DCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of benzyl alcohol and pyrrolidine, and its unique chemical structure has been found to exhibit a range of interesting properties. In
Aplicaciones Científicas De Investigación
[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol has been studied extensively for its potential therapeutic applications. It has been found to exhibit antiviral, antifungal, and antibacterial properties. This compound has also been shown to have potential as a treatment for addiction, as it has been found to reduce drug-seeking behavior in animal models.
Mecanismo De Acción
The mechanism of action of [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol is not fully understood. However, it is believed that it acts by modulating the activity of certain neurotransmitter systems in the brain. Specifically, it has been found to affect the activity of dopamine, glutamate, and GABA receptors.
Biochemical and Physiological Effects:
[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain microorganisms, and reduce drug-seeking behavior in animal models. Additionally, it has been found to have potential as a treatment for certain neurological disorders, such as Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, one limitation of using [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research on [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol. One area of interest is its potential as a treatment for addiction. Additionally, there is interest in exploring its potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Further research is also needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol involves the reaction of 2,6-dichlorobenzyl chloride with pyrrolidine in the presence of sodium hydroxide. The resulting product is then reduced with sodium borohydride to yield [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol. This method has been optimized to produce high yields of [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol with high purity.
Propiedades
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-1-5-12(14)10(11)7-15-6-2-3-9(15)8-16/h1,4-5,9,16H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRXPNFRMJAWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC=C2Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5213573.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5213574.png)
![2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5213579.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperidinamine](/img/structure/B5213591.png)
![4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5213597.png)


![methyl N-[[2-({N-[(benzyloxy)carbonyl]-beta-alanyl}amino)-5-bromophenyl](phenyl)methyl]glycinate](/img/structure/B5213617.png)
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)


